molecular formula C20H26O2 B602395 Spironolactone impurity H CAS No. 55706-91-7

Spironolactone impurity H

Cat. No. B602395
CAS RN: 55706-91-7
M. Wt: 298.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Spironolactone impurity H is a specific variant of the drug Spironolactone . Spironolactone is used for the treatment of heart failures and kidney diseases . It is metabolized in the liver and major metabolites of spironolactone are 7α-TMS,6β-OH-7α-TMS and canrenone .


Chemical Reactions Analysis

Spironolactone and its impurities, including impurity H, would be expected to undergo various chemical reactions under different conditions. For instance, the drug was subject to oxidation, hydrolysis, photolysis, and heat to apply stress conditions during a stability-indicating HPLC assay .

Scientific Research Applications

Spectrophotometric and Chemometric Methods

Spironolactone (SPR), along with hydrochlorothiazide (HCT), is often used in antihypertensive formulations. Research has developed spectrophotometric and chemometric methods for determining the concentrations of these drugs and their impurities in formulations. These methods are vital for ensuring the quality and efficacy of drug products containing spironolactone and its impurities, like impurity H (Hegazy, Metwaly, Abdelkawy, & Abdelwahab, 2010).

Novel Pharmacological Effects

Spironolactone's new pharmacological effects are linked to its ability to induce rapid proteolytic degradation of the xeroderma pigmentosum group B (XPB) protein. This has implications for cancer stem cell death, immune recognition, and possibly extending its uses beyond traditional applications (Gabbard, Hoopes, & Kemp, 2020).

Isolation and Identification of Impurities

Research focusing on spironolactone has led to the isolation and identification of novel steroidal compounds as impurities. This is crucial for the pharmaceutical industry to understand the composition and potential impurities in spironolactone formulations, which could include impurity H (Chen, Wang, Yang, & Li, 2006).

Nanocapsule Development for Enhanced Delivery

The development of spironolactone-loaded nanocapsules aims to enhance its oral bioavailability by overcoming issues related to its low solubility and slow dissolution rate. This innovative approach could be beneficial for pediatric use and indicates a potential area of application for impurity H in nanoformulations (Limayem Blouza, Charcosset, Sfar, & Fessi, 2006).

Safety And Hazards

Spironolactone and its impurities, including impurity H, are associated with certain safety hazards. For instance, Spironolactone is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research directions could include further elucidation of the role of mineralocorticoid receptors in cognition and behavior, which could open up new possibilities for Spironolactone and its impurities as anxiolytics . Additionally, ongoing efforts to formulate the most stable drug and avoid any degradation, which could affect its efficacy and/or safety, are crucial .

properties

IUPAC Name

(8R,9S,10R,13S,14R,17S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h5,8,11,15-17H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTGTVDLVOUNEQ-XHYRXIGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24CO4)CCC5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@]24CO4)CCC5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 129627320

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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